Thiorphan methoxyacetophenone-d5 vs. Thiorphan-d7: Comparative LC-MS/MS Performance in Human Plasma
A validated LC-MS/MS method for quantifying thiorphan in human plasma using Thiorphan-d7 as the internal standard achieved a lower limit of quantification (LLOQ) of 0.50 ng/mL with a rapid 1-minute run time. In contrast, the method utilizing Thiorphan methoxyacetophenone-d5, employed after derivatization of thiorphan on dried blood spot cards, achieved a comparable linear range of 5.00-600.00 ng/mL but with a longer 2.5-minute run time and required a specific derivatization step [1][2]. The D5 standard is specifically designed for workflows where derivatization is necessary to stabilize thiorphan, ensuring that the internal standard co-elutes with and compensates for the derivatized analyte [2].
| Evidence Dimension | Quantitative range and LLOQ in human plasma |
|---|---|
| Target Compound Data | 5.00-600.00 ng/mL (D5 internal standard) |
| Comparator Or Baseline | LLOQ: 0.50 ng/mL; Linear range: Not specified (D7 internal standard) |
| Quantified Difference | The D5 method achieved a linear range spanning two orders of magnitude. The D7 method achieved a lower LLOQ but did not incorporate derivatization. |
| Conditions | D5 method: Dried blood spot on-card derivatization followed by LC-ESI(+)/MS/MS. D7 method: Protein precipitation from human plasma followed by LC-MS/MS. |
Why This Matters
Selection of the appropriate internal standard must align with the specific sample preparation workflow; Thiorphan methoxyacetophenone-d5 is the validated choice for assays that require derivatization to stabilize the unstable parent drug.
- [1] El-Masry AA, et al. Quantitation of thiorphan in human plasma using LC-MS/MS and its application to a bioequivalence study. Sci Rep. 2024 Aug 1;14(1):17785. doi: 10.1038/s41598-024-68514-6. View Source
- [2] Côté C, Taillon MP, Mess JN, Garofolo F. Dried blood spot on-card derivatization: an alternative form of sample handling to overcome the instability of thiorphan in biological matrix. Biomed Chromatogr. 2012 Dec;26(12):1617-24. doi: 10.1002/bmc.2745. View Source
